N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide
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Overview
Description
N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-tert-butylphenylamine and 4-propylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-tert-butylphenylamine is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-propylbenzenesulfonyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-tert-butylphenylamine and 4-propylbenzenesulfonic acid.
Scientific Research Applications
Chemistry
N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide exerts its effects involves the interaction of its sulfonamide group with specific molecular targets. The sulfonamide group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The tert-butyl and propyl groups may influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylphenyl)-4-methylbenzenesulfonamide
- N-(2-tert-butylphenyl)-4-ethylbenzenesulfonamide
- N-(2-tert-butylphenyl)-4-isopropylbenzenesulfonamide
Uniqueness
N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and propyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.
This detailed overview of this compound highlights its synthesis, chemical behavior, applications, and unique features, providing a comprehensive understanding of this compound
Properties
Molecular Formula |
C19H25NO2S |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-5-8-15-11-13-16(14-12-15)23(21,22)20-18-10-7-6-9-17(18)19(2,3)4/h6-7,9-14,20H,5,8H2,1-4H3 |
InChI Key |
VIRGGGMOLRIBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
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